Cas no 99358-21-1 (2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde)

2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde 化学的及び物理的性質
名前と識別子
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- 2-hydroxy-4,5-dimethyl-3-nitrobenzaldehyde
- 2-hydroxy-4,5-dimethyl-3-nitro-benzaldehyde
- 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde
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- インチ: 1S/C9H9NO4/c1-5-3-7(4-11)9(12)8(6(5)2)10(13)14/h3-4,12H,1-2H3
- InChIKey: CQXGMGDQNLSOLF-UHFFFAOYSA-N
- SMILES: OC1C(C=O)=CC(C)=C(C)C=1[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 238
- トポロジー分子極性表面積: 83.1
- XLogP3: 2.1
じっけんとくせい
- Color/Form: NA
- 密度みつど: 1.4±0.1 g/cm3
- Boiling Point: 273.9±40.0 °C at 760 mmHg
- フラッシュポイント: 173.5±7.9 °C
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 025084-2g |
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde |
99358-21-1 | 2g |
£598.00 | 2022-03-01 | ||
Fluorochem | 025084-1g |
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde |
99358-21-1 | 1g |
£372.00 | 2022-03-01 | ||
Fluorochem | 025084-250mg |
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde |
99358-21-1 | 250mg |
£160.00 | 2022-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1657791-1g |
2-Hydroxy-4,5-dimethyl-3-nitrobenzaldehyde |
99358-21-1 | 98% | 1g |
¥7854.00 | 2024-04-23 |
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde 関連文献
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1. 422. The stability of coumarinic acids. Chelation of the hydroxyl groupMalcolm Crawford,J. W. Rasburn J. Chem. Soc. 1956 2155
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2. 168. Synthesis of aurantiogliocladinWilson Baker,J. F. W. McOmie,D. Miles J. Chem. Soc. 1953 820
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehydeに関する追加情報
Comprehensive Guide to 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde (CAS No. 99358-21-1): Properties, Applications, and Market Insights
2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde (CAS No. 99358-21-1) is a specialized organic compound with a unique molecular structure that combines aldehyde, hydroxyl, and nitro functional groups. This nitrobenzaldehyde derivative has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity. The compound's molecular formula C9H9NO4 and molecular weight 195.17 g/mol make it particularly interesting for synthetic applications where precise molecular modifications are required.
The growing interest in nitroaromatic compounds like 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde stems from their potential in developing new antimicrobial agents and photosensitive materials. Recent studies have explored its role as a precursor in synthesizing heterocyclic compounds, which are crucial in modern drug discovery. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy) groups creates interesting electronic properties that researchers are investigating for various applications.
From a chemical perspective, 99358-21-1 exhibits several notable characteristics. The compound typically appears as a yellow crystalline powder with moderate solubility in common organic solvents. Its melting point range of 145-148°C and specific spectroscopic properties (including characteristic IR and NMR peaks) make it identifiable in complex mixtures. These physical properties are particularly important for quality control in industrial applications and research settings.
The synthesis of 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde typically involves nitration reactions of appropriate benzaldehyde precursors, followed by purification steps. Current research focuses on optimizing these synthetic routes to improve yield and purity while minimizing environmental impact. This aligns with the growing demand for green chemistry approaches in specialty chemical production, a trend that's gaining momentum in 2024.
In pharmaceutical applications, this compound serves as a valuable building block for more complex molecules. Its structural features make it particularly useful in developing small molecule drugs targeting various diseases. Recent patent literature reveals its potential in creating novel anti-inflammatory compounds and enzyme inhibitors, addressing some of today's most pressing medical challenges.
The material science field has also shown interest in 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde for its potential in creating advanced functional materials. Researchers are exploring its use in molecular electronics and organic semiconductors, particularly due to its interesting charge-transfer properties. These applications align with current technological trends toward flexible electronics and sustainable materials.
Market analysis indicates steady growth in demand for specialty benzaldehyde derivatives like 99358-21-1. The compound's global market is primarily driven by pharmaceutical R&D and specialty chemical sectors, with Asia-Pacific showing particularly strong growth. Suppliers are increasingly focusing on providing high-purity grades to meet the stringent requirements of research institutions and industrial users.
Quality control for 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde involves rigorous analytical testing, including HPLC, GC-MS, and spectroscopic methods. The industry standard typically requires >98% purity for research applications, with even higher purity grades available for specialized uses. These quality standards have become increasingly important as applications become more sophisticated.
Storage and handling recommendations for this compound emphasize protection from moisture and light, with suggested storage in amber glass containers under inert atmosphere for long-term stability. Proper handling procedures are essential to maintain the compound's integrity and ensure safety in laboratory environments, though it doesn't fall under hazardous material classifications.
Future research directions for 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde include exploring its potential in catalysis and energy storage applications. The compound's unique electronic properties make it a candidate for developing new redox-active materials, particularly in the context of renewable energy technologies. These emerging applications could significantly expand its market potential in coming years.
For researchers working with 99358-21-1, recent literature suggests promising avenues in structure-activity relationship studies and molecular docking simulations. The compound's well-defined structure and multiple functional groups make it an excellent model for computational chemistry studies, particularly in drug design applications where molecular interactions are crucial.
Environmental considerations for 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde production and use are becoming increasingly important. Current efforts focus on developing waste-minimizing synthesis routes and exploring biodegradation pathways. These sustainability aspects are critical for manufacturers seeking to align with global green chemistry initiatives and regulatory requirements.
The analytical characterization of this compound benefits from modern techniques like high-resolution mass spectrometry and X-ray crystallography. These methods provide detailed structural information that's invaluable for quality control and research applications. Recent advancements in analytical technology have made these characterizations more accessible to researchers worldwide.
In conclusion, 2-Hydroxy-4,5-dimethyl-3-nitro-benzaldehyde (CAS No. 99358-21-1) represents an important specialty chemical with diverse applications across multiple scientific disciplines. Its unique combination of functional groups and physical properties continues to inspire innovative research in pharmaceuticals, materials science, and beyond. As synthetic methodologies advance and new applications emerge, this compound is poised to play an increasingly significant role in scientific and industrial developments.
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